REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.Cl[CH2:12][C:13]([O:15]C)=[O:14].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.O>[Br:1][C:2]1[C:3]2[O:10][C:12]([C:13]([OH:15])=[O:14])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)O
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
22.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
13.57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed four times with a total of 400 ml of diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
While cooling in ice
|
Type
|
EXTRACTION
|
Details
|
the pH is adjusted to 0 with concentrated hydrochloric acid and five extractions with a total of 700 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with 100 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
STIRRING
|
Details
|
is stirred with 80 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with a little ice-cold diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |